molecular formula C22H27N3O B1662122 A-331440 dihydrochloride CAS No. 392338-13-5

A-331440 dihydrochloride

Cat. No.: B1662122
CAS No.: 392338-13-5
M. Wt: 349.5 g/mol
InChI Key: FXIPXWLVYIHFEP-OAQYLSRUSA-N
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Description

A331440 is a potent and selective histamine H3 receptor antagonist. It regulates neurotransmitter release by inhibiting presynaptic H3 receptors. This compound has shown promise in preclinical studies involving mice on a high-fat diet, demonstrating dose-dependent effects on weight reduction and fat loss .

Preparation Methods

The preparation of A331440 involves the synthesis of 4’-[3-[3®-dimethylamino-1-pyrrolidinyl]propoxy]-[1,1-biphenyl]-4’-carbonitrile. The synthetic route typically includes the following steps:

    Formation of the biphenyl core: This involves the coupling of two phenyl rings.

    Introduction of the nitrile group: This is achieved through a substitution reaction.

    Attachment of the pyrrolidine ring: This step involves the formation of the pyrrolidine ring and its subsequent attachment to the biphenyl core.

    Final modifications:

Industrial production methods for A331440 are not widely documented, but they would likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

A331440 undergoes several types of chemical reactions:

    Oxidation: This reaction can occur at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The biphenyl core can undergo substitution reactions, particularly at the positions ortho to the nitrile group.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens or other electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A331440 has several scientific research applications:

Mechanism of Action

A331440 exerts its effects by binding to and inhibiting presynaptic histamine H3 receptors. This inhibition prevents the release of histamine and other neurotransmitters, thereby modulating various physiological processes. The molecular targets involved include the histamine H3 receptors, which are primarily located in the central nervous system .

Comparison with Similar Compounds

A331440 is unique in its high potency and selectivity for histamine H3 receptors. Similar compounds include:

    Thioperamide: Another histamine H3 receptor antagonist, but with different pharmacokinetic properties.

    Clobenpropit: A histamine H3 receptor antagonist and inverse agonist with a different chemical structure.

    Ciproxifan: A histamine H3 receptor antagonist with additional effects on other histamine receptor subtypes.

Compared to these compounds, A331440 has shown superior efficacy in preclinical models of obesity and metabolic regulation .

Properties

IUPAC Name

4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19/h4-11,21H,3,12-15,17H2,1-2H3/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIPXWLVYIHFEP-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392338-13-5
Record name A-331440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0392338135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-331440
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45WZM2FLYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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